molecular formula C39H76O4 B091051 Stearic acid, trimethylene ester CAS No. 17367-44-1

Stearic acid, trimethylene ester

Cat. No.: B091051
CAS No.: 17367-44-1
M. Wt: 609 g/mol
InChI Key: UFASAALQMYZBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganoderic Acid G involves multiple steps, starting from lanosterol, a tetracyclic triterpenoid. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods: Industrial production of Ganoderic Acid G typically involves the extraction from Ganoderma lucidum using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Ganoderic Acid G. Advances in biotechnological methods, such as fermentation and genetic engineering, are also being explored to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Ganoderic Acid G undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Ganoderic Acid G, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Ganoderic Acid G is part of a family of ganoderic acids, which include Ganoderic Acid A, B, C, and others. Compared to these compounds, Ganoderic Acid G has unique structural features that contribute to its distinct biological activities. For example, Ganoderic Acid A and B are known for their hepatoprotective and anti-tumor properties, but Ganoderic Acid G has shown a broader spectrum of activity, including significant anti-inflammatory effects .

Properties

CAS No.

17367-44-1

Molecular Formula

C39H76O4

Molecular Weight

609 g/mol

IUPAC Name

3-octadecanoyloxypropyl octadecanoate

InChI

InChI=1S/C39H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3

InChI Key

UFASAALQMYZBEM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.